(2-Chloro-4-nitrophenoxy)acetyl chloride chemical properties
(2-Chloro-4-nitrophenoxy)acetyl chloride chemical properties
An In-depth Technical Guide to the Synthesis, Properties, and Handling of (2-Chloro-4-nitrophenoxy)acetyl chloride
Introduction and Strategic Importance
(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive, bifunctional organic compound. Its strategic importance in chemical synthesis stems from its nature as a versatile building block. The molecule incorporates three key features:
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An Acyl Chloride Group: This functional group is a powerful electrophile, primed for reaction with a wide range of nucleophiles (alcohols, amines, thiols) to form stable ester, amide, and thioester linkages. This reactivity is central to its utility in constructing more complex molecules.
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A Phenoxyacetic Acid Scaffold: This motif is prevalent in various biologically active molecules, including herbicides and pharmaceuticals.
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An Electron-Deficient Aromatic Ring: The presence of both a chloro and a nitro group deactivates the benzene ring, making it susceptible to nucleophilic aromatic substitution under specific conditions and influencing the overall electronic properties of the molecule.
These features make (2-Chloro-4-nitrophenoxy)acetyl chloride a valuable intermediate for introducing the 2-chloro-4-nitrophenoxy moiety into target structures, a common strategy in the development of novel pharmaceutical and agrochemical agents.[1][2]
Physicochemical Properties
Precise experimental values for (2-Chloro-4-nitrophenoxy)acetyl chloride are not published. The following table provides estimated properties based on its structure and data from its precursors and analogs.
| Property | Estimated Value / Description | Rationale / Analogous Compound |
| Molecular Formula | C₈H₅Cl₂NO₄ | From structure |
| Molecular Weight | 250.04 g/mol | From structure |
| Appearance | Likely a low-melting solid or high-boiling liquid; pale yellow to brown in color. | Acyl chlorides are often liquids or low-melting solids. Nitroaromatics are typically colored. |
| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). Reacts with protic solvents (water, alcohols). | Based on general solubility of acyl chlorides and organic molecules of similar polarity.[3] |
| Stability | Highly moisture-sensitive.[4] Decomposes on contact with water or alcohols. Should be stored under an inert atmosphere. | Characteristic of all acyl chlorides, which readily hydrolyze.[5] |
| Reactivity | Highly reactive electrophile. The acyl chloride is the primary site of reaction. | The electron-withdrawing nature of the chloro and nitro groups on the ring may slightly enhance the electrophilicity of the carbonyl carbon compared to simpler phenoxyacetyl chlorides. |
Synthesis and Reactivity
The synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride is best approached as a two-step process starting from the commercially available 2-chloro-4-nitrophenol.
Step 1: Synthesis of (2-Chloro-4-nitrophenoxy)acetic acid
The first step is a Williamson ether synthesis, a well-established and reliable method for forming ether linkages. Here, the phenoxide of 2-chloro-4-nitrophenol acts as a nucleophile, attacking chloroacetic acid.
Causality of Experimental Choices:
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Base (Sodium Hydroxide): A strong base is required to deprotonate the phenolic hydroxyl group, which is acidic due to the electron-withdrawing nitro and chloro substituents. The resulting phenoxide is a much stronger nucleophile than the neutral phenol.
-
Solvent (Water): Water is a suitable solvent for this reaction as it readily dissolves the sodium hydroxide, the resulting phenoxide salt, and chloroacetic acid.
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Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the SN2 reaction to completion in a reasonable timeframe.
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Acidification: After the reaction, the product exists as a sodium carboxylate salt. Acidification with a strong acid like HCl is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product, which is typically much less soluble in water than its salt form.[6]
Detailed Experimental Protocol:
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Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrophenol (1.0 eq), sodium hydroxide (2.2 eq), and water.
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Addition: To the stirred solution, add chloroacetic acid (1.1 eq).
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol. The solution should become neutral.[6]
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Workup: Cool the reaction mixture to room temperature. Slowly acidify with concentrated hydrochloric acid until the pH is ~1-2.
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Isolation: A precipitate of (2-Chloro-4-nitrophenoxy)acetic acid will form. Cool the mixture in an ice bath to maximize precipitation.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if higher purity is required.
Step 2: Conversion to (2-Chloro-4-nitrophenoxy)acetyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
Causality of Experimental Choices:
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Reagent (Thionyl Chloride): Thionyl chloride is an excellent choice for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This simplifies purification, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.
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Solvent (Anhydrous Toluene/DCM): A dry, aprotic solvent is critical to prevent hydrolysis of the thionyl chloride and the acyl chloride product.
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Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents.
Detailed Experimental Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or gas bubbler) and a magnetic stirrer, add (2-Chloro-4-nitrophenoxy)acetic acid (1.0 eq) and a dry, aprotic solvent like toluene or dichloromethane.
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Reagent Addition: Add a catalytic drop of DMF. Then, slowly add thionyl chloride (1.2-1.5 eq) via a syringe or dropping funnel at room temperature.
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Reaction: Gently heat the mixture to a mild reflux (40-60°C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
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Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation) to yield the crude (2-Chloro-4-nitrophenoxy)acetyl chloride. Caution: Ensure the vacuum pump is protected from corrosive HCl and SO₂ gases with a base trap.
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Purification: The crude product may be used directly for subsequent reactions. If high purity is required, vacuum distillation can be attempted, though care must be taken due to the potential for thermal decomposition.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Key Reactivity Profile
As a potent electrophile, (2-Chloro-4-nitrophenoxy)acetyl chloride is expected to undergo facile nucleophilic acyl substitution.
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With Alcohols (Esterification): Reacts rapidly with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding esters.[3][8]
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With Amines (Amidation): Reacts with primary and secondary amines to form the corresponding amides. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the generated HCl.[9]
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Hydrolysis: Reacts violently with water to hydrolyze back to the parent carboxylic acid and HCl.[4][5] This underscores the critical need for anhydrous handling conditions.
Applications in Research and Drug Development
While specific applications of this exact molecule are not documented, its structure suggests significant potential as an intermediate in several areas:
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Pharmaceutical Synthesis: It can be used to link the 2-chloro-4-nitrophenoxy moiety to various pharmacophores containing hydroxyl or amino groups. The nitro group can also serve as a handle for further chemical modification, for example, reduction to an amine, which can then be functionalized.
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Agrochemical Development: The phenoxyacetic acid structure is a classic scaffold for herbicides. This compound could be used to synthesize new derivatives for screening and development.
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Probe Synthesis: The acyl chloride functionality allows for its conjugation to biomolecules (peptides, proteins, etc.) containing free amine or hydroxyl groups, enabling its use in chemical biology as a molecular probe.
Safety and Handling
This compound should be considered highly hazardous and handled only by trained professionals in a well-ventilated chemical fume hood. The safety profile is a composite of the hazards associated with its precursors and the acyl chloride functional group.[10][11]
| Hazard Category | Description and Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage. [4] Acyl chlorides react with moisture on skin and mucous membranes to produce HCl, causing severe chemical burns. PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[12] |
| Inhalation Toxicity | Harmful if inhaled. [10] Vapors are corrosive to the respiratory tract and can cause lung edema, with effects possibly being delayed.[13] Handling: Always handle in a certified chemical fume hood. Avoid breathing dust, vapor, or mist. |
| Reactivity | Reacts violently with water, alcohols, bases, and strong oxidizing agents.[5] Never allow the product to come into contact with water during storage or handling.[4] Fire Safety: Use CO₂, dry chemical, or dry sand for extinguishing fires. DO NOT USE WATER. [14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[10] The container should be kept under an inert atmosphere (e.g., nitrogen). |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician immediately.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[11]
References
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- Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
- Al-Zahrani, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
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- Organic Syntheses. (1938). 2-ACETOTHIENONE.
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